molecular formula C25H29N3O3S2 B12200721 (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12200721
M. Wt: 483.7 g/mol
InChI Key: QPRFWISAUJAWJS-UHFFFAOYSA-N
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Description

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a piperidine moiety, and a dimethoxyphenyl group. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidinone core, followed by the introduction of the dimethoxyphenyl and piperidine groups. Common reagents used in these reactions include thioamides, aldehydes, and amines, under conditions such as refluxing in organic solvents like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to accelerate reaction rates are often employed. The scalability of the synthesis process is crucial for industrial applications, and methods to minimize by-products and waste are also considered.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings or the thiazolidinone core.

Scientific Research Applications

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Hydrogen Peroxide Formation during Ozonation of Olefins and Phenol

Uniqueness

(5E)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-({[2-(piperidin-1-yl)phenyl]amino}methylidene)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups and its potential biological activities. The presence of the thiazolidinone ring and the piperidine moiety distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H29N3O3S2

Molecular Weight

483.7 g/mol

IUPAC Name

3-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-[(2-piperidin-1-ylphenyl)iminomethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C25H29N3O3S2/c1-30-21-11-10-18(16-22(21)31-2)12-15-28-24(29)23(33-25(28)32)17-26-19-8-4-5-9-20(19)27-13-6-3-7-14-27/h4-5,8-11,16-17,29H,3,6-7,12-15H2,1-2H3

InChI Key

QPRFWISAUJAWJS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=C(SC2=S)C=NC3=CC=CC=C3N4CCCCC4)O)OC

Origin of Product

United States

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